Tris(2-ethylhexyl) phosphite
Overview
Description
Tris(2-ethylhexyl) phosphite is an organophosphorus compound with the molecular formula C24H51O3P. It is a colorless to pale yellow liquid that is used primarily as a stabilizer in the production of polymers and as an antioxidant in various industrial applications . This compound is known for its ability to protect materials from degradation caused by heat and light.
Mechanism of Action
Target of Action
Tris(2-ethylhexyl) phosphite, also known as TEHP, is an organic chemical compound in the organophosphate group . It exhibits glucocorticoid receptor (GR) antagonistic activity , meaning it binds to the glucocorticoid receptor and blocks its action, thereby modulating the physiological responses to glucocorticoids.
Mode of Action
TEHP interacts with its target, the glucocorticoid receptor, by binding to it and preventing the receptor from activating its downstream effects . This interaction results in the modulation of the physiological responses to glucocorticoids.
Biochemical Pathways
It’s known that tehp can be transformed by o-dealkylation . The possible metabolic pathway of TEHP biodegradation is: tri (2-ethylhexyl) phosphate → di (2-ethylhexyl) phosphate → mono (2-ethylhexyl) phosphate → phosphoric acid, generating 2-ethylhexanol .
Pharmacokinetics
It’s known that tehp can be degraded by certain bacterial strains . More research is needed to fully understand the pharmacokinetics of TEHP.
Result of Action
The molecular and cellular effects of TEHP’s action are largely dependent on its interaction with the glucocorticoid receptor. By acting as an antagonist, TEHP can modulate the physiological responses to glucocorticoids . .
Action Environment
TEHP is biodegradable and degrades rapidly in water but may adsorb to suspended solids and sediments . Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of TEHP. For instance, when heated above its flash point of 170 °C, TEHP can release vapours capable of forming explosive mixtures with air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl) phosphite can be synthesized through the esterification of phosphorous acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst such as magnesium chloride and is carried out under an inert atmosphere to prevent oxidation . The reaction conditions include maintaining the temperature between 20°C and 60°C and using vacuum distillation to purify the product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(2-ethylhexyl) phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be partially oxidized to form phosphorous oxides.
Reduction: In the presence of strong reducing agents, it can form highly toxic and flammable phosphine gas.
Substitution: It can react with various alcohols and amines to form different phosphite esters.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Hydrides and other strong reducing agents can facilitate reduction reactions.
Substitution Reactions: Alcohols, amines, and other nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Phosphorous Oxides: Formed during oxidation reactions.
Phosphine Gas: Produced during reduction reactions.
Various Phosphite Esters: Resulting from substitution reactions.
Scientific Research Applications
Tris(2-ethylhexyl) phosphite has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Tris(2-ethylhexyl) phosphate: Similar in structure but used primarily as a plasticizer and flame retardant.
Bis(2-ethylhexyl) phosphate: Another related compound with applications in plasticizers and lubricants.
Triethyl phosphate: Used as a flame retardant and plasticizer.
Uniqueness: Tris(2-ethylhexyl) phosphite is unique due to its specific antioxidant properties and its ability to stabilize polymers against heat and light-induced degradation . Its role as a stabilizer in industrial applications sets it apart from other similar compounds that may have different primary uses .
Properties
IUPAC Name |
tris(2-ethylhexyl) phosphite | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51O3P/c1-7-13-16-22(10-4)19-25-28(26-20-23(11-5)17-14-8-2)27-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLOBGFGKYTZRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(OCC(CC)CCCC)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51O3P | |
Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |
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DSSTOX Substance ID |
DTXSID4026264 | |
Record name | Tris(2-ethylhexyl) phosphite | |
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Molecular Weight |
418.6 g/mol | |
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Physical Description |
Tris(2-ethylhexyl) phosphite is a clear colorless liquid. (NTP, 1992) | |
Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |
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Boiling Point |
325 to 327 °F at 0.3 mmHg (NTP, 1992) | |
Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |
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Flash Point |
340 °F (NTP, 1992) | |
Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
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Density |
0.902 (NTP, 1992) - Less dense than water; will float | |
Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |
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Vapor Pressure |
8.3 mmHg at 77 °F ; 9.0 mmHg at 108 °F; 11.2 mmHg at 149 °F (NTP, 1992) | |
Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |
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CAS No. |
301-13-3 | |
Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |
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Record name | Tris(2-ethylhexyl) phosphite | |
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Record name | Tri-(2-ethylhexyl)phosphite | |
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Record name | Tris(2-ethylhexyl) phosphite | |
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Record name | Phosphorous acid, tris(2-ethylhexyl) ester | |
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Record name | Tris(2-ethylhexyl) phosphite | |
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Record name | Tris(2-ethylhexyl) phosphite | |
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Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tris(2-ethylhexyl) phosphite in the synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole?
A1: this compound acts as a reagent enabling both carbazole ring closure and N-alkylation in a single step. This reaction transforms a mixture of 4,4′-diiodo-2-nitrobiphenyl and 4-iodo-4′-nitrobiphenyl into the desired N-(2-ethylhexyl)-2,7-diiodocarbazole. []
Q2: Why is this two-step synthesis using this compound advantageous?
A2: This method provides a significantly shorter and more efficient alternative to previously established multi-step procedures for synthesizing N-(2-ethylhexyl)-2,7-diiodocarbazole. [] This simplification can be beneficial for large-scale production and research purposes.
Q3: What are the potential applications of the synthesized N-(2-ethylhexyl)-2,7-diiodocarbazole?
A3: N-(2-ethylhexyl)-2,7-diiodocarbazole serves as a valuable monomer in the synthesis of conjugated polymers. These polymers exhibit promising optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. []
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